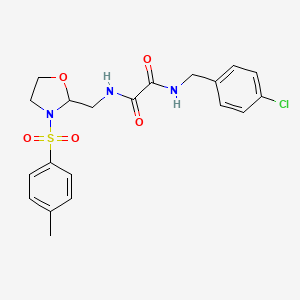
N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a tosylated oxazolidinylmethyl group, and an oxalamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The chlorobenzyl group can be introduced through the reaction of 4-chlorobenzyl chloride with a suitable nucleophile. The tosylated oxazolidinylmethyl group can be synthesized by reacting 3-tosyloxazolidin-2-one with an appropriate amine. Finally, these components are coupled using oxalamide formation reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The chlorobenzyl group can be oxidized to form a chlorobenzaldehyde or chlorobenzoic acid.
Reduction: The tosylated oxazolidinylmethyl group can be reduced to yield the corresponding amine.
Substitution: The oxalamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Chlorobenzaldehyde, chlorobenzoic acid.
Reduction: Tosylated oxazolidinylmethylamine.
Substitution: Various substituted oxalamides.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
N1-(4-chlorobenzyl)-N2-((3-methoxyl-oxazolidin-2-yl)methyl)oxalamide
N1-(4-chlorobenzyl)-N2-((3-phenyl-oxazolidin-2-yl)methyl)oxalamide
N1-(4-chlorobenzyl)-N2-((3-ethyl-oxazolidin-2-yl)methyl)oxalamide
Uniqueness: N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide stands out due to its tosylated oxazolidinylmethyl group, which imparts unique chemical properties and reactivity compared to its analogs. This feature makes it particularly useful in specific synthetic applications and research studies.
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-14-2-8-17(9-3-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-6-16(21)7-5-15/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJLHQDYNONSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2933360.png)
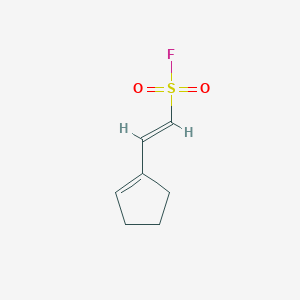
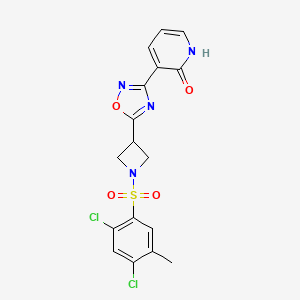
![2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2933367.png)
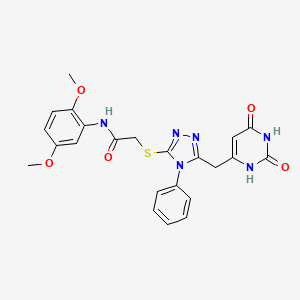
![2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2933370.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933371.png)

![3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline](/img/structure/B2933375.png)
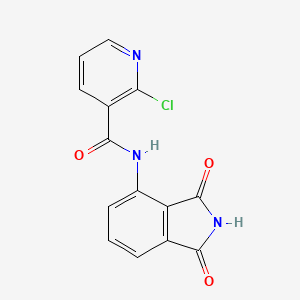

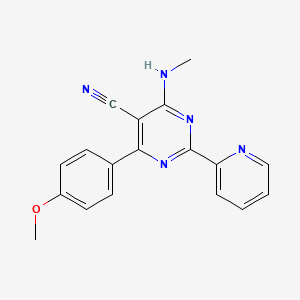
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)
